molecular formula C19H23N5O2 B2394413 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 872840-43-2

6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2394413
M. Wt: 353.426
InChI Key: WSCHLMRPSJRONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, commonly known as EPI-001, is a synthetic small molecule inhibitor that has been found to inhibit the activity of the androgen receptor (AR). This molecule has gained significant attention in the scientific community due to its potential therapeutic implications in the treatment of prostate cancer.

Mechanism Of Action

EPI-001 acts by binding to a specific pocket on the 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione protein, thereby preventing its activation and subsequent downstream signaling. This inhibition of 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione activity ultimately leads to the suppression of prostate cancer cell growth.

Biochemical And Physiological Effects

EPI-001 has been found to have a number of biochemical and physiological effects, including the inhibition of 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione activity, suppression of prostate cancer cell growth, and induction of apoptosis (programmed cell death) in cancer cells. EPI-001 has also been found to be selective in its inhibition of 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione activity, meaning that it does not affect other hormone receptors in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EPI-001 in lab experiments is its specificity for 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione inhibition, which allows for more targeted and precise experiments. However, one limitation of EPI-001 is its relatively low potency compared to other 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research on EPI-001, including:
1. Optimization of the synthesis method to improve the potency and efficiency of the compound.
2. Investigation of the potential therapeutic applications of EPI-001 in other types of cancer that are driven by 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione activity.
3. Exploration of the potential combination therapies involving EPI-001 and other 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione inhibitors or chemotherapy drugs.
4. Investigation of the potential side effects and toxicity of EPI-001 in preclinical and clinical studies.
5. Development of new analogs and derivatives of EPI-001 with improved potency and selectivity for 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione inhibition.
6. Investigation of the potential use of EPI-001 as a diagnostic tool for detecting 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione activity in cancer cells.

Synthesis Methods

The synthesis of EPI-001 involves a multi-step process that includes the reaction of 4-ethylphenylacetic acid with isobutylamine to form an amide intermediate. This intermediate is then reacted with 2,4,5-trichloropyrimidine to form the final product, EPI-001.

Scientific Research Applications

EPI-001 has been extensively studied for its potential therapeutic applications in the treatment of prostate cancer. It has been found to inhibit the activity of 6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, which is a key driver of prostate cancer growth. EPI-001 has also been found to be effective in inhibiting the growth of castration-resistant prostate cancer cells, which are resistant to traditional hormone therapies.

properties

IUPAC Name

6-(4-ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-4-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-8-6-13(5-2)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCHLMRPSJRONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)CC)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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